molecular formula C9H9BN2O4S B7954921 [2-(Imidazole-1-sulfonyl)phenyl]boronic acid

[2-(Imidazole-1-sulfonyl)phenyl]boronic acid

Cat. No.: B7954921
M. Wt: 252.06 g/mol
InChI Key: XQUOKFIHIUWXKN-UHFFFAOYSA-N
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Description

[2-(Imidazole-1-sulfonyl)phenyl]boronic acid is a boronic acid derivative that features an imidazole ring and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles . The sulfonyl group can be introduced through sulfonation reactions, and the boronic acid moiety is often added via hydroboration reactions .

Industrial Production Methods

Industrial production of [2-(Imidazole-1-sulfonyl)phenyl]boronic acid may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Imidazole-1-sulfonyl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [2-(Imidazole-1-sulfonyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as an enzyme inhibitor, particularly for enzymes that have active sites containing serine or threonine residues . The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Imidazole-1-sulfonyl)phenyl]boronic acid is unique due to the presence of both the imidazole and sulfonyl groups, which enhance its reactivity and binding properties. The combination of these functional groups allows for a broader range of applications and interactions compared to similar compounds .

Properties

IUPAC Name

(2-imidazol-1-ylsulfonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O4S/c13-10(14)8-3-1-2-4-9(8)17(15,16)12-6-5-11-7-12/h1-7,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUOKFIHIUWXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2C=CN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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